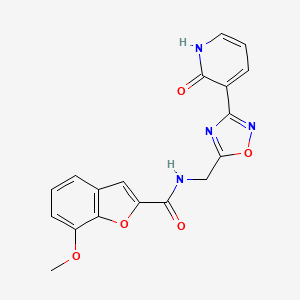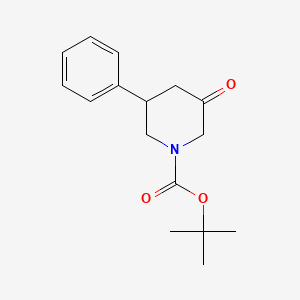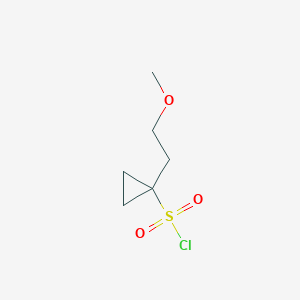
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Reactivity
- Formation and Reactivity of Cyclopropylsulfones : Research has shown that cyclopropylsulfones can be formed through reactions involving 1-arylsulfonyl-2-chloromethylprop-2-enes, leading to 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes via an addition–cyclisation sequence. This process demonstrates the reactivity of chlorosulfones in organic synthesis, offering pathways for constructing cyclopropyl-containing molecules (Jeffery & Stirling, 1993).
- Nucleophilic Substitutions Catalyzed by Palladium(0) : Studies on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides have highlighted the potential of palladium(0) catalysis in facilitating regioselective nucleophilic substitutions. This approach has been utilized to generate cyclopropylideneethyl derivatives, showcasing the utility of cyclopropane derivatives as building blocks in organic synthesis (Stolle et al., 1992).
Chemical Transformations and Synthesis Strategies
- Chemistry of α‐Diazosulfones : The photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes leads to sulfonyl substituted cyclopropanes. This method has been explored for the stereospecific synthesis of cyclopropyl sulfones, providing insights into the interactions between sulfonylcarbenes and alkenes (Leusen, Mulder, & Strating, 2010).
- Divergent Synthesis of Cyclopropane-Containing Compounds : A strategy for the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks has been developed, utilizing a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide. This approach offers a versatile method for generating structurally diverse compounds with potential applications in drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Mechanistic Insights and Synthetic Applications
- Hydrolysis and Reactions with Tertiary Amines : The mechanisms of hydrolysis and reactions of cyclopropanesulfonyl chloride with tertiary amines in organic media have been examined, providing valuable insights into the behavior of three-membered ring sulfonates in chemical reactions. This research contributes to understanding the unique reactivity patterns of cyclopropane derivatives (King, Lam, & Ferrazzi, 1993).
properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFOBHPMJUWRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride | |
CAS RN |
2001834-79-1 |
Source


|
| Record name | 1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
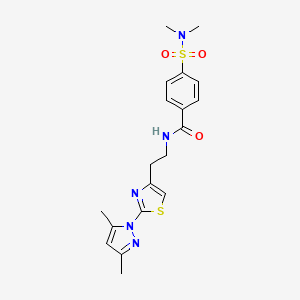
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)


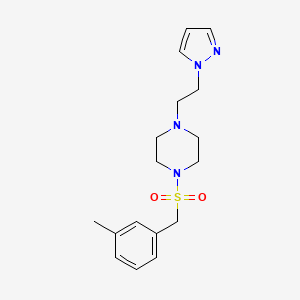
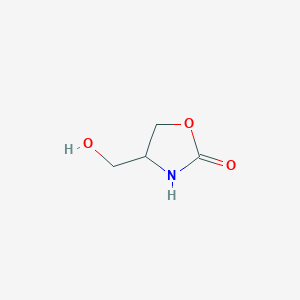

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)

